5-chloroquinazoline-2,4,6-triamine
Overview
Description
5-chloroquinazoline-2,4,6-triamine is a heterocyclic compound with the molecular formula C8H8ClN5. It is characterized by the presence of three amino groups and one chlorine atom attached to a quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroquinazoline-2,4,6-triamine typically involves the reaction of 5-chloro-6-nitroquinazoline with reducing agents to introduce the amino groups. One common method includes the reduction of 5-chloro-6-nitroquinazoline using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the amino groups or the quinazoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
5-chloroquinazoline-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-chloroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminoquinazoline: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.
5-Chloroquinazoline: Lacks the amino groups, resulting in different chemical properties and applications.
2,4-Diamino-5-chloroquinazoline:
Uniqueness
5-chloroquinazoline-2,4,6-triamine is unique due to the presence of three amino groups and one chlorine atom on the quinazoline ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloroquinazoline-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXVYNQIJJTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169931 | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-20-5 | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2,4,6-Triamino-5-chloroquinazoline and its interaction with dihydrofolate reductase?
A1: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it does confirm that the research paper elucidates the structure of 2,4,6-Triamino-5-chloroquinazoline, a known dihydrofolate reductase inhibitor []. Understanding the structural details of this compound is crucial for comprehending how it binds to and inhibits dihydrofolate reductase. Dihydrofolate reductase plays a critical role in the folic acid cycle, essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this enzyme disrupts DNA synthesis and cellular replication, making it a target for various chemotherapeutic agents. Further details on the interaction mechanism, binding sites, and potential conformational changes upon binding would require a thorough examination of the full research paper.
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